



# Application Notes and Protocols for GSK143 Dihydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | GSK143 dihydrochloride |           |
| Cat. No.:            | B12417604              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

**GSK143 dihydrochloride** is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a crucial non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, making it a key therapeutic target for a range of inflammatory and autoimmune diseases. By inhibiting SYK, GSK143 can modulate downstream signaling events, including Erk phosphorylation and calcium mobilization, thereby reducing inflammation and immune cell recruitment.[1][2] These application notes provide detailed protocols for the use of **GSK143 dihydrochloride** in two common mouse models of inflammation: Dextran Sodium Sulfate (DSS)-Induced Colitis and Cutaneous Reverse Passive Arthus Reaction.

# **Mechanism of Action**

GSK143 is a highly selective inhibitor of spleen tyrosine kinase (SYK), with a pIC50 of 7.5. It also demonstrates inhibitory activity against phosphorylated Erk (pErk) with a pIC50 of 7.1.[1] [2] SYK plays a critical role in the signaling cascades of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor activation by immune complexes or other stimuli, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex and becomes activated. Activated SYK then phosphorylates downstream adaptor proteins, initiating a cascade of signaling events that ultimately lead to cellular responses such as degranulation, phagocytosis, and the production



of inflammatory cytokines. GSK143 abrogates these early signaling events, including SYK phosphorylation and subsequent calcium flux.[1]

# **SYK Signaling Pathway**



Click to download full resolution via product page

Caption: SYK Signaling Pathway Inhibition by GSK143.

# **Quantitative Data Summary**

The following tables summarize the reported in vivo and in vitro data for GSK143.

Table 1: In Vivo Efficacy of GSK143 in Mouse Models



| Model                                                 | Mouse<br>Strain        | Dose Range<br>(mg/kg) | Administrat<br>ion Route | Key<br>Findings                                                                    | Reference |
|-------------------------------------------------------|------------------------|-----------------------|--------------------------|------------------------------------------------------------------------------------|-----------|
| Intestinal<br>Inflammation                            | Wild type<br>C57NL/BL6 | 0.1, 1, 3, 10         | Oral                     | Reduced inflammation and prevented immune cell recruitment.                        | [1]       |
| Cutaneous<br>Reverse<br>Passive<br>Arthus<br>Reaction | Not Specified          | 3, 10, 30, 100        | Oral                     | Dose-dependent reduction of the reaction by ~50% at 10 mg/kg and ~70% at 30 mg/kg. | [1]       |

Table 2: In Vitro Activity of GSK143

| Assay           | Cell<br>Line/System                               | Parameter | Value  | Reference |
|-----------------|---------------------------------------------------|-----------|--------|-----------|
| SYK Inhibition  | Enzyme Assay                                      | pIC50     | 7.5    | [1]       |
| pErk Inhibition | Cellular Assay                                    | pIC50     | 7.1    | [1]       |
| Cell Viability  | Chronic<br>Lymphocytic<br>Leukemia (CLL)<br>cells | IC50      | 323 nM | [1]       |

Table 3: Pharmacokinetic Parameters of GSK143 in Rats



| Parameter       | Intravenous (1<br>mg/kg) | Oral (3 mg/kg) | Reference |
|-----------------|--------------------------|----------------|-----------|
| T1/2            | 4.2 hours                | 4.2 hours      | [1]       |
| Clearance       | 16 mL/min/kg             | -              | [1]       |
| Bioavailability | -                        | 30%            | [1]       |
| Vss             | 4.1 L/kg                 | -              | [1]       |

Note: Mouse-specific pharmacokinetic and comprehensive toxicology data for **GSK143 dihydrochloride** are not readily available in the public domain. The provided pharmacokinetic data is from studies in rats and should be considered with caution when designing mouse experiments. It is strongly recommended that researchers conduct pilot studies to determine the optimal and safe dose range for their specific mouse strain and experimental model.

# Experimental Protocols Formulation of GSK143 Dihydrochloride for Oral Administration

For in vivo studies, **GSK143 dihydrochloride** can be formulated for oral gavage. A sample formulation is as follows:

- Prepare a stock solution of GSK143 dihydrochloride in DMSO.
- To prepare the final dosing solution, mix the DMSO stock with a vehicle such as a solution containing PEG300, Tween-80, and saline. For example, a vehicle could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Ensure the final solution is homogenous before administration.

# Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.





Click to download full resolution via product page

Caption: Workflow for DSS-Induced Colitis Model.

 Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used due to their susceptibility to DSS-induced colitis. House the mice in a specific pathogen-free facility and allow them to



acclimatize for at least one week before the experiment.

#### Induction of Colitis:

- Prepare a 2-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water. The concentration of DSS may need to be optimized depending on the mouse strain and supplier of DSS.
- Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
   Control mice should receive regular sterile drinking water.

#### GSK143 Dihydrochloride Administration:

- Begin daily oral administration of GSK143 dihydrochloride or vehicle control one day prior to or on the same day as the initiation of DSS administration.
- Continue daily treatment throughout the DSS administration period.
- A suggested starting dose is 10 mg/kg, based on the reported efficacy in a general intestinal inflammation model.[1] Dose-response studies are recommended.

#### Monitoring and Endpoint Analysis:

- Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
- At the end of the experiment (typically day 7-10), euthanize the mice.
- Collect the colon and measure its length and weight.
- A portion of the colon can be fixed in formalin for histological analysis (e.g., H&E staining)
   to assess tissue damage and inflammatory cell infiltration.
- Another portion can be used to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
- $\circ$  Colon tissue can also be processed for cytokine analysis (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) by ELISA or qPCR.



### **Cutaneous Reverse Passive Arthus Reaction Model**

This model is used to study immune complex-mediated type III hypersensitivity reactions, which are relevant to diseases like vasculitis.



Click to download full resolution via product page

Caption: Workflow for Cutaneous Reverse Passive Arthus Reaction.



- Animal Model: BALB/c or C57BL/6 mice are suitable for this model.
- GSK143 Dihydrochloride Administration:
  - Administer GSK143 dihydrochloride or vehicle control orally 1 hour before the induction of the Arthus reaction.
  - Doses of 10 mg/kg and 30 mg/kg have been shown to be effective.[1]
- Induction of the Arthus Reaction:
  - Anesthetize the mice and shave the dorsal skin.
  - Inject a specific antibody (e.g., 20-50 µg of anti-ovalbumin IgG) intradermally into a designated site on the shaved back.
  - Immediately after the intradermal injection, intravenously inject the corresponding antigen (e.g., 100-200 μg of ovalbumin) mixed with a vascular permeability tracer, such as Evans Blue dye (e.g., 1% solution in saline).
- Endpoint Analysis:
  - After a set period (typically 4-6 hours), euthanize the mice.
  - Measure the diameter of the inflammatory lesion (edema and hemorrhage) at the injection site.
  - To quantify vascular permeability, excise the skin at the injection site, and extract the Evans Blue dye using formamide. Measure the absorbance of the extracted dye spectrophotometrically.
  - For a more detailed analysis, skin samples can be collected for histological examination to assess inflammatory cell infiltration and for MPO assay to quantify neutrophil accumulation.

# Safety and Toxicology



There is limited publicly available information on the safety and toxicology of **GSK143 dihydrochloride** specifically in mice. While the compound has been used in in vivo mouse studies at doses up to 100 mg/kg without reported acute toxicity, comprehensive safety studies are lacking.[1] Researchers should carefully observe animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance. It is advisable to conduct preliminary dose-finding studies to establish a safe and effective dose range for the specific experimental conditions.

# Conclusion

**GSK143 dihydrochloride** is a valuable tool for studying the role of SYK in various inflammatory processes in vivo. The protocols provided here for the DSS-induced colitis and cutaneous reverse passive Arthus reaction models offer a starting point for researchers. However, due to the lack of extensive mouse-specific pharmacokinetic and toxicology data, careful dose optimization and safety monitoring are essential for the successful and responsible use of this compound in preclinical research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK143
   Dihydrochloride in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12417604#gsk143-dihydrochloride-dose-for-mouse-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com